2-Bromonaphthalene-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1,3,4,5,6,7,8-heptadeuterionaphthalene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H/i1D,2D,3D,4D,5D,6D,7D |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APSMUYYLXZULMS-GSNKEKJESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])Br)[2H])[2H])[2H] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Structure of 2-Bromonaphthalene-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for 2-Bromonaphthalene-d7. This deuterated analog of 2-bromonaphthalene serves as a valuable tool in various research and development applications, particularly in mass spectrometry-based quantitative analysis and metabolic studies.

Core Chemical Properties and Structure

This compound is a stable, isotopically labeled compound where seven hydrogen atoms on the naphthalene ring have been replaced with deuterium. This substitution results in a higher molecular weight compared to its non-deuterated counterpart, which is the basis for its use in isotope dilution mass spectrometry.

Chemical Structure

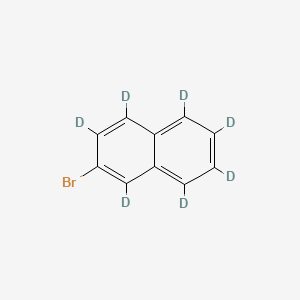

The structure of this compound consists of a naphthalene ring system substituted with a bromine atom at the 2-position and deuterium atoms at the remaining seven positions.

Molecular Formula: C₁₀D₇Br

SMILES: BrC1=C([2H])C2=C(C([2H])=C([2H])C([2H])=C2[2H])C([2H])=C1[2H][1]

Physicochemical Data

A summary of the key physicochemical properties of this compound and its non-deuterated analog, 2-Bromonaphthalene, is presented in the table below for easy comparison.

| Property | This compound | 2-Bromonaphthalene |

| CAS Number | 1359833-48-9[1][2] | 580-13-2[3] |

| Molecular Formula | C₁₀D₇Br[1][2] | C₁₀H₇Br[3] |

| Molecular Weight | 214.11 g/mol [2] | 207.07 g/mol [3] |

| Appearance | Off-white to light yellow solid[2] | White to pale yellow powder[3] |

| Melting Point | Not explicitly available | 52-55 °C |

| Boiling Point | Not explicitly available | 281-282 °C |

| Solubility | Soluble in organic solvents like methanol | Soluble in methanol |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, based on established methods for the deuteration of aromatic compounds and standard analytical techniques for isotopically labeled compounds, the following protocols can be proposed.

Synthesis of this compound

A plausible method for the synthesis of this compound is through a catalytic hydrogen-deuterium (H-D) exchange reaction on 2-bromonaphthalene. This method utilizes a catalyst to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source.

Reaction: C₁₀H₇Br + 7D₂O --(Catalyst)--> C₁₀D₇Br + 7HDO

Materials:

-

2-Bromonaphthalene

-

Deuterium oxide (D₂O)

-

Palladium on charcoal (Pd/C) or another suitable catalyst[4][5][6]

-

Anhydrous solvent (e.g., dioxane)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add 2-bromonaphthalene and the palladium on charcoal catalyst.

-

Purge the vessel with an inert gas.

-

Add anhydrous dioxane and deuterium oxide to the mixture.

-

Heat the reaction mixture to reflux and stir for an extended period (24-48 hours), monitoring the progress of the deuteration by Gas Chromatography-Mass Spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the catalyst.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure and the extent of deuteration.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d6).[7][8]

-

Filter the solution through a pipette with a cotton plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

¹H NMR Acquisition:

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Parameters:

-

A standard proton NMR experiment is run. Due to the high level of deuteration, the proton signals from any residual non-deuterated compound will be significantly reduced.

-

The absence or significant reduction of signals in the aromatic region compared to the spectrum of 2-bromonaphthalene confirms successful deuteration.

-

²H (Deuterium) NMR Acquisition:

-

Instrument: NMR spectrometer equipped with a deuterium probe.

-

Parameters:

-

A standard deuterium NMR experiment is performed.

-

The presence of signals in the aromatic region will confirm the incorporation of deuterium onto the naphthalene ring.

-

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for confirming the molecular weight and isotopic purity of this compound. It is also the primary technique where this compound is utilized as an internal standard.[9][10][11]

Sample Preparation for GC-MS or LC-MS:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

-

For use as an internal standard, a known amount of this stock solution is spiked into the samples to be analyzed.[10]

GC-MS Analysis:

-

Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).

-

Injection: A small volume (e.g., 1 µL) of the sample solution is injected.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Data Analysis: The mass spectrum will show a molecular ion peak (M⁺) at m/z corresponding to the mass of this compound (approximately 214 and 216, accounting for the bromine isotopes). The isotopic distribution will confirm the number of deuterium atoms.

Application in Drug Development and Signaling Pathway Analysis

While this compound may not be directly involved in modulating signaling pathways, its utility as an internal standard is crucial for studies that investigate the effects of drugs on these pathways. Deuterated compounds are widely used in drug metabolism and pharmacokinetic (DMPK) studies.[2]

Role as an Internal Standard: In quantitative bioanalysis using LC-MS or GC-MS, a deuterated internal standard like this compound is considered the gold standard.[10] It is chemically identical to the analyte of interest but has a different mass.[9] By adding a known amount of the deuterated standard to a biological sample, any variability during sample preparation, chromatography, and ionization can be corrected for, leading to highly accurate and precise quantification of the target analyte.[9][10]

Relevance to Signaling Pathways: The accurate quantification of drugs, their metabolites, or biomarkers in biological matrices is fundamental to understanding their mechanism of action, including their effects on signaling pathways. For instance, determining the concentration of a kinase inhibitor in cancer cells allows researchers to correlate its intracellular concentration with the downstream inhibition of a specific signaling cascade. The use of deuterated internal standards ensures the reliability of such concentration data, which is essential for establishing dose-response relationships and understanding the drug's efficacy.

References

- 1. chemscene.com [chemscene.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2-Bromonaphthalene | C10H7Br | CID 11372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Catalytic hydrogenation of polyaromatic hydrocarbon (PAH) compounds in supercritical carbon dioxide over supported palladium - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]

- 7. sites.bu.edu [sites.bu.edu]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. resolvemass.ca [resolvemass.ca]

A Technical Guide to 2-Bromonaphthalene-d7 for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Bromonaphthalene-d7, a deuterated analog of 2-Bromonaphthalene. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering key data, potential applications, and synthetic considerations.

Core Compound Data

This compound is the deuterium-labeled form of 2-Bromonaphthalene. The incorporation of deuterium isotopes can significantly impact the pharmacokinetic and metabolic profiles of pharmaceutical compounds.[1] Below is a summary of the key quantitative data for both the deuterated and non-deuterated compounds.

| Property | This compound | 2-Bromonaphthalene |

| CAS Number | 1359833-48-9[2] | 580-13-2[3][4][5][6][7] |

| Molecular Formula | C₁₀D₇Br[2] | C₁₀H₇Br[3][4][5][6][7] |

| Molecular Weight | 214.11 g/mol [1][2] | ~207.07 g/mol [3][5][7] |

Applications and Use Cases

This compound serves as a valuable tool in various research and development applications, primarily due to its isotopic labeling.

-

Tracer Studies: It can be used as a tracer in metabolic and pharmacokinetic studies to monitor the absorption, distribution, metabolism, and excretion of naphthalene-containing compounds.[1]

-

Internal Standard: It is an ideal internal standard for quantitative analysis by methods such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

The non-deuterated form, 2-Bromonaphthalene, is a versatile intermediate in organic synthesis with a wide range of applications:

-

Pharmaceuticals: It is a foundational component in the synthesis of complex drug molecules and active pharmaceutical ingredients (APIs).[8]

-

Dyes and Pigments: It serves as a key intermediate in the manufacturing of naphthalene-based dyes.[8][9]

-

Materials Science: It is used in the creation of organic semiconductors for applications in Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs).[8][10][11]

The logical relationship and applications are illustrated in the diagram below.

Experimental Protocols: Synthesis

While specific experimental protocols for the synthesis of this compound are not widely published, a common approach would involve the bromination of deuterated naphthalene (Naphthalene-d8). The synthesis of the non-deuterated 2-Bromonaphthalene is well-documented and can be adapted. A general synthetic workflow is provided below.

General Synthesis of 2-Bromonaphthalene from Naphthalene:

A plausible synthetic route involves the electrophilic bromination of naphthalene. The reaction conditions can be controlled to favor the formation of the 2-substituted isomer.

Materials:

-

Naphthalene (or Naphthalene-d8 for the deuterated analog)

-

Bromine

-

A suitable solvent (e.g., carbon tetrachloride)

-

Lewis acid catalyst (optional, e.g., iron(III) bromide)

Procedure Outline:

-

Dissolve naphthalene in the chosen solvent within a reaction flask.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine in the same solvent to the reaction mixture while maintaining a low temperature.

-

After the addition is complete, allow the reaction to proceed, monitoring its progress using a suitable technique like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is worked up. This typically involves washing with aqueous solutions to remove unreacted bromine and any acidic byproducts.

-

The organic layer is dried, and the solvent is removed under reduced pressure.

-

The crude product can then be purified by recrystallization or column chromatography to yield pure 2-bromonaphthalene.

The diagram below illustrates a potential synthetic pathway for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Naphthalene, 2-bromo- [webbook.nist.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Bromonaphthalene 97 580-13-2 [sigmaaldrich.com]

- 6. Page loading... [guidechem.com]

- 7. 2-Bromonaphthalene | C10H7Br | CID 11372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. High-Quality 2-Bromonaphthalene at Attractive Prices - Mumbai Supplier [sonalplasrubind.com]

- 10. nbinno.com [nbinno.com]

- 11. ossila.com [ossila.com]

Synthesis and Isotopic Purity of 2-Bromonaphthalene-d7: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of 2-Bromonaphthalene-d7, a deuterated analog of 2-bromonaphthalene. This isotopically labeled compound is a valuable tool in various research applications, including as an internal standard in mass spectrometry-based quantitative analysis and in mechanistic studies of chemical and biological transformations.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the deuteration of 2-naphthol to produce 2-naphthol-d7. This is followed by the bromination of the deuterated intermediate to yield the final product.

Step 1: Synthesis of 2-Naphthol-d7 via Hydrogen-Deuterium Exchange

A common and effective method for the deuteration of aromatic compounds like 2-naphthol is through an acid-catalyzed hydrogen-deuterium (H-D) exchange reaction.[1] This process involves heating 2-naphthol in a deuterium-rich solvent in the presence of a deuterated acid catalyst.

Experimental Protocol:

-

Materials:

-

2-Naphthol

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Deuterated sulfuric acid (D₂SO₄, 98 wt. % in D₂O)

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-naphthol in an excess of deuterium oxide.

-

Carefully add a catalytic amount of deuterated sulfuric acid to the solution.

-

Heat the mixture to reflux with vigorous stirring for 24-48 hours to facilitate efficient H-D exchange at the seven aromatic positions.

-

After cooling to room temperature, carefully neutralize the reaction mixture with a suitable deuterated base (e.g., NaOD in D₂O).

-

Extract the deuterated 2-naphthol with anhydrous diethyl ether.

-

Wash the organic layer with D₂O to remove any residual acid and base.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain crude 2-naphthol-d7.

-

Purify the product by recrystallization or column chromatography.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the degree of deuteration.[1]

-

Step 2: Bromination of 2-Naphthol-d7

The second step involves the conversion of the hydroxyl group of 2-naphthol-d7 to a bromine atom. This can be achieved using a variety of brominating agents. A well-established method for the bromination of 2-naphthol involves the use of triphenylphosphine and bromine.

Experimental Protocol:

-

Materials:

-

2-Naphthol-d7 (from Step 1)

-

Triphenylphosphine

-

Bromine

-

Acetonitrile (anhydrous)

-

Pentane

-

20% Sodium hydroxide solution

-

Anhydrous magnesium sulfate

-

Alumina

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, charge triphenylphosphine and anhydrous acetonitrile.

-

Cool the stirred solution in an ice bath and add bromine dropwise, maintaining the temperature below 40°C.

-

After the bromine addition is complete, remove the ice bath and add a solution of 2-naphthol-d7 in anhydrous acetonitrile in one portion.

-

Heat the reaction mixture to 60-70°C for at least 30 minutes.

-

Distill off the acetonitrile under reduced pressure.

-

Raise the temperature of the reaction mixture to 340°C and maintain until the evolution of hydrogen bromide ceases (approximately 20-30 minutes).

-

Cool the reaction mixture to approximately 100°C and pour it into a beaker to cool to room temperature.

-

Add pentane and break up the solid into a fine precipitate.

-

Filter the solid by suction and wash thoroughly with pentane.

-

Combine the pentane filtrates, wash with 20% sodium hydroxide solution, and dry over anhydrous magnesium sulfate.

-

Pass the pentane extract through a column of alumina.

-

Distill the pentane under reduced pressure to yield this compound as a white solid.

-

Isotopic Purity Analysis

The determination of the isotopic purity of this compound is crucial for its intended applications. The primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the isotopic enrichment of a labeled compound by analyzing the mass-to-charge ratio (m/z) of the molecular ion and its isotopologues.

Experimental Protocol (GC-MS):

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or hexane).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector: Splitless mode.

-

Oven Program: A temperature gradient suitable for the elution of 2-bromonaphthalene.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A range that includes the molecular ion masses of both labeled and unlabeled 2-bromonaphthalene.

-

-

Data Analysis:

-

Acquire the mass spectrum of the this compound peak.

-

Identify the molecular ion peaks corresponding to the different isotopologues (d0 to d7). The molecular weight of unlabeled 2-bromonaphthalene is approximately 207.07 g/mol , while the fully deuterated (d7) version is approximately 214.11 g/mol .[3]

-

Calculate the relative abundance of each isotopologue from the integrated peak areas in the mass spectrum.

-

The isotopic purity is typically reported as the percentage of the desired deuterated species (d7) relative to the sum of all isotopologues.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, provides a direct method to assess the degree of deuteration by observing the reduction in the intensity of proton signals.

Experimental Protocol (¹H NMR):

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[4]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for any residual proton signals.

-

-

Data Analysis:

-

Integrate the residual proton signals in the aromatic region of the spectrum.

-

Compare the integration of these signals to the integration of a known internal standard or to the theoretical integration of a single proton if any position were not deuterated.

-

The percentage of deuteration at each position can be calculated from the reduction in the signal intensity compared to the unlabeled compound. The overall isotopic enrichment is an average of the deuteration levels at all seven positions.

-

Data Presentation

The following table summarizes the expected and reported quantitative data for this compound.

| Parameter | Expected/Reported Value | Analytical Method | Reference |

| Molecular Formula | C₁₀D₇Br | - | [3] |

| Molecular Weight | 214.11 g/mol | - | [3] |

| Isotopic Purity (d7) | ≥95% | Mass Spectrometry | [5] |

| Isotopic Enrichment | 97 atom % D (for the 2-naphthol-d7 precursor) | Not specified |

Visualization of Workflows

Synthetic Pathway

References

- 1. benchchem.com [benchchem.com]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. 2-Bromonaphthalene, 97%, COA, Certificate of Analysis, 580-13-2, B 2630 [ottokemi.com]

- 5. chemscene.com [chemscene.com]

Physical properties of 2-Bromonaphthalene-d7 (melting point, solubility)

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a concise overview of the known physical properties of 2-bromonaphthalene, focusing on its melting point and solubility. Due to a lack of available data for 2-Bromonaphthalene-d7, this document reports the properties of the non-deuterated parent compound, 2-bromonaphthalene. The information is presented in a clear, tabular format for ease of reference. Furthermore, generalized experimental protocols for determining melting point and solubility are provided to illustrate the standard methodologies employed in such characterizations. A logical workflow for the physical property determination of a chemical compound is also visualized.

Physical Properties of 2-Bromonaphthalene

The physical characteristics of a compound are critical for its application in research and development, influencing factors such as formulation, storage, and reaction conditions.

Melting Point

The melting point of 2-bromonaphthalene is consistently reported in a narrow range, indicating a crystalline solid at room temperature. The aggregated data from various sources are presented below.

| Physical Property | Value | Source(s) |

| Melting Point | 52-55 °C | [1][2] |

| Melting Point | 53-57 °C | [3] |

| Melting Point | 54.0 to 58.0 °C |

Solubility

The solubility of 2-bromonaphthalene has been qualitatively described in several sources. It is generally characterized by its poor solubility in aqueous solutions and good solubility in common organic solvents.

-

Organic Solvents:

Experimental Protocols

While specific experimental documentation for the determination of 2-bromonaphthalene's physical properties is not detailed in the available literature, the following represents standard methodologies for such characterizations.

Determination of Melting Point (Capillary Method)

-

Sample Preparation: A small amount of finely powdered, dry 2-bromonaphthalene is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a calibrated thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a controlled rate. Initially, a rapid heating rate can be used to approach the expected melting point.

-

Observation: As the temperature nears the expected melting point, the heating rate is reduced to approximately 1-2 °C per minute. The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

-

Reporting: The reported melting point is the recorded temperature range.

Qualitative Determination of Solubility

-

Sample Preparation: A small, measured amount of 2-bromonaphthalene (e.g., 10 mg) is placed into a test tube.

-

Solvent Addition: A measured volume of the solvent to be tested (e.g., 1 mL of water, methanol, etc.) is added to the test tube.

-

Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period to ensure thorough mixing.

-

Observation: The solution is visually inspected for the presence of undissolved solid.

-

Classification:

-

Soluble: No undissolved solid is visible.

-

Sparingly Soluble: A small amount of undissolved solid remains.

-

Insoluble: The majority of the solid remains undissolved.

-

-

Quantitative Assessment (if required): For a more precise measurement, known amounts of the solute are added to a fixed volume of solvent until saturation is reached. The concentration at saturation represents the solubility.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a chemical compound.

References

The Isotopic Fingerprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromonaphthalene-d7

For Immediate Release

This whitepaper provides an in-depth technical analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-Bromonaphthalene-d7. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and isotopic labeling confirmation of halogenated aromatic compounds.

Introduction

This compound is a deuterated analog of 2-bromonaphthalene, a key intermediate in organic synthesis. The incorporation of seven deuterium atoms provides a distinct isotopic signature that is invaluable for tracer studies, metabolic profiling, and as an internal standard in quantitative mass spectrometry. Understanding the fragmentation behavior of this molecule under EI-MS conditions is critical for its unambiguous identification and for interpreting complex mass spectra. This document outlines the predicted fragmentation pathways, presents a quantitative summary of expected ions, and provides a detailed experimental protocol for its analysis.

Predicted Fragmentation Pathway

The mass spectrum of this compound is expected to be dominated by fragmentation events influenced by the stable naphthalene core, the presence of the bromine atom with its characteristic isotopic distribution (79Br and 81Br in approximately a 1:1 ratio), and the seven deuterium atoms.[1][2]

The initial event is the ionization of the molecule to form the molecular ion radical (M•+). Due to the bromine isotopes, this will appear as a pair of peaks of nearly equal intensity at m/z 214 and 216.[2] The primary fragmentation pathways are predicted to be:

-

Loss of a Bromine Radical: Cleavage of the C-Br bond is a highly favorable fragmentation route for brominated aromatic compounds, leading to the loss of a bromine radical (•Br).[3] This will result in a prominent fragment ion at m/z 135.

-

Loss of Deuterium/Hydrogen Bromide (DBr/HBr): Elimination of DBr is a possible fragmentation pathway. Due to potential hydrogen scrambling, the loss of HBr might also be observed, though to a lesser extent. This would lead to ions at m/z 133 or 134.

-

Formation of Naphthyl Cation: The base peak in the mass spectrum of 2-bromonaphthalene is typically the naphthyl cation at m/z 127.[4] For the deuterated analog, this would correspond to a peak at m/z 134 (C10D7+).

-

Ring Fragmentation: Subsequent fragmentation of the deuterated naphthalene ring structure can occur through the loss of deuterated acetylene (C2D2), leading to smaller fragment ions.

Quantitative Data Presentation

The following table summarizes the predicted key ions and their corresponding mass-to-charge ratios (m/z) for this compound.

| Predicted Ion | Formula | m/z (79Br) | m/z (81Br) | Notes |

| Molecular Ion | [C10D7Br]•+ | 214 | 216 | Isotopic pair with ~1:1 intensity ratio. |

| Loss of Br | [C10D7]+ | 135 | Loss of bromine radical. | |

| Naphthyl Cation | [C10D7]+ | 134 | Often the base peak. | |

| Loss of DBr | [C10D6]•+ | 134 | Elimination of deuterium bromide. | |

| Loss of C2D2 from [M-Br]+ | [C8D5]+ | 107 | Fragmentation of the naphthalene ring. |

Mandatory Visualization

The predicted fragmentation pathway of this compound is illustrated in the following diagram:

Caption: Predicted EI-MS fragmentation pathway of this compound.

Experimental Protocols

The following protocol outlines a standard procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a high-purity volatile organic solvent such as hexane or dichloromethane.

2. Gas Chromatography (GC) Parameters:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Injector: Split/splitless injector, operated in splitless mode for high sensitivity.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

3. Mass Spectrometry (MS) Parameters:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

Acquisition Mode: Full scan.

4. Data Analysis:

-

Identify the chromatographic peak corresponding to this compound based on its retention time.

-

Extract the mass spectrum for the identified peak.

-

Analyze the fragmentation pattern, noting the molecular ion pair (m/z 214/216) and the m/z values of major fragment ions.

-

Compare the experimental spectrum with the predicted fragmentation patterns and reference spectra if available.

The logical workflow for this analytical process is depicted below:

Caption: General workflow for the GC-MS analysis of this compound.

References

The Role of 2-Bromonaphthalene-d7 in Modern Scientific Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of 2-Bromonaphthalene-d7 in scientific research. As a stable isotope-labeled (SIL) compound, this compound is a powerful tool in analytical chemistry and metabolic studies. This document details its primary role as an internal standard for quantitative analysis, its potential application in studying metabolic pathways and the kinetic isotope effect, and provides detailed experimental methodologies based on established protocols for analogous compounds.

Core Applications of this compound

Deuterated compounds, where hydrogen atoms are replaced by their stable isotope deuterium, are invaluable in research. Their chemical and physical properties are nearly identical to their non-deuterated counterparts, yet they are distinguishable by mass spectrometry. This makes them the "gold standard" for a variety of applications.

Internal Standard in Quantitative Analysis

The most prominent use of this compound is as an internal standard in analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). When analyzing samples for the presence of 2-bromonaphthalene or its metabolites, a known quantity of this compound is added to the sample at the beginning of the preparation process. Because it behaves identically to the target analyte during extraction, purification, and ionization, any sample loss or variation in instrument response will affect both compounds equally. By comparing the signal of the analyte to the known concentration of the internal standard, a highly accurate and precise quantification can be achieved.

This is particularly crucial in complex biological matrices such as urine, plasma, or tissue homogenates, where significant matrix effects can interfere with accurate measurement. The use of a stable isotope-labeled internal standard is the most effective way to compensate for these effects.

Metabolic and Pharmacokinetic Studies

Deuterium labeling is a key technique in drug metabolism and pharmacokinetic (DMPK) studies. By administering a deuterated compound, researchers can trace its metabolic fate, identifying the chemical transformations it undergoes in a biological system.[1] The distinct mass of the deuterated compound and its metabolites allows for their unambiguous identification in a complex mixture of endogenous molecules.[1]

While specific metabolic studies on 2-bromonaphthalene using this compound are not extensively documented in publicly available literature, the principles are well-established. Such studies would involve administering this compound to an in vitro or in vivo model and analyzing the resulting biological fluids or tissues for deuterated metabolites.

Investigating the Kinetic Isotope Effect (KIE)

The substitution of a hydrogen atom with a deuterium atom creates a stronger chemical bond.[1] Consequently, reactions that involve the breaking of this bond in the rate-determining step will proceed more slowly.[1] This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms.[2]

In the context of 2-bromonaphthalene, a significant KIE upon deuteration would indicate that the C-H bond cleavage is a rate-limiting step in its metabolism. This information is valuable for understanding the enzymes involved in its biotransformation and for predicting potential drug-drug interactions.[1] Furthermore, strategic deuteration can be used to slow down metabolic processes, which is a technique employed in drug development to improve the pharmacokinetic profile of a drug by increasing its half-life and exposure.[3]

Quantitative Data Summary

The following tables summarize key properties of this compound and typical parameters for its use as an internal standard in mass spectrometry, based on data for analogous compounds.

| Property | Value | Reference |

| Molecular Formula | C₁₀D₇Br | [4] |

| Molecular Weight | ~214.11 g/mol | [5] |

| Isotopic Purity | ≥95% | [4] |

Table 1: Physical and Chemical Properties of this compound.

| Parameter | Typical Value |

| Sample Matrix | Urine, Plasma, Water |

| Analytical Technique | GC-MS, LC-MS/MS |

| Internal Standard Spiking Concentration | 10 - 100 ng/mL |

| Extraction Method | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) |

| Derivatization Agent (for GC-MS) | BSTFA + TMCS, Acetic Anhydride |

| Quantification Ions (m/z) | Dependent on fragmentation of parent and deuterated compound |

Table 2: Typical Analytical Parameters for Quantification using a Deuterated Internal Standard.

Experimental Protocols

The following is a detailed, representative protocol for the quantification of 2-bromonaphthalene in a biological sample using this compound as an internal standard. This protocol is adapted from established methods for the analysis of naphthalene metabolites.[6]

Protocol: Quantification of 2-Bromonaphthalene in Urine using GC-MS

1. Materials and Reagents:

-

2-Bromonaphthalene standard

-

This compound internal standard (IS) solution (e.g., 1 µg/mL in methanol)

-

Methanol (HPLC grade)

-

Sodium acetate buffer (0.1 M, pH 5.0)

-

β-glucuronidase/arylsulfatase enzyme solution

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

n-Hexane

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

2 mL autosampler vials with inserts

2. Sample Preparation:

-

To a 1 mL urine sample in a glass tube, add 25 µL of the this compound internal standard solution.

-

Add 2 mL of sodium acetate buffer.

-

If analyzing for conjugated metabolites, add 20 µL of β-glucuronidase/arylsulfatase solution.

-

Incubate the mixture at 37°C for at least 4 hours (or overnight) to ensure complete hydrolysis of conjugates.

-

Allow the sample to cool to room temperature.

3. Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

-

Load the entire hydrolyzed urine sample onto the SPE cartridge.

-

Wash the cartridge with 3 mL of deionized water to remove polar interferences.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the analytes with 2 mL of n-hexane into a clean glass tube.

4. Derivatization:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Add 50 µL of the derivatizing agent (BSTFA + 1% TMCS) to the dried residue.

-

Cap the tube tightly and heat at 70°C for 30 minutes.

-

Cool the sample to room temperature and transfer the derivatized solution to a GC-MS autosampler vial with an insert.

5. GC-MS Analysis:

-

Gas Chromatograph: Use a capillary column suitable for semi-volatile compounds (e.g., DB-5ms).

-

Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Injector: Splitless mode at 250°C.

-

Mass Spectrometer: Operate in electron ionization (EI) mode. Use Selected Ion Monitoring (SIM) for quantification. Monitor at least two characteristic ions for both 2-bromonaphthalene and this compound.

6. Data Analysis:

-

Generate a calibration curve by preparing standards of 2-bromonaphthalene at various concentrations, each containing the same fixed concentration of the this compound internal standard.

-

Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Calculate the concentration of 2-bromonaphthalene in the unknown samples by determining their peak area ratios and interpolating from the calibration curve.

Visualizations

Naphthalene Metabolic Pathway

The following diagram illustrates the general metabolic pathway of naphthalene, which is analogous to how 2-bromonaphthalene would be metabolized. The initial epoxidation is a critical step, which can be investigated using the kinetic isotope effect.

Caption: Generalized metabolic pathway of naphthalene leading to excretable metabolites.

Experimental Workflow for Quantification

The diagram below outlines the logical flow of the experimental protocol for quantifying an analyte like 2-bromonaphthalene using its deuterated analog as an internal standard.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic switching of drug pathways as a consequence of deuterium substitution (Technical Report) | OSTI.GOV [osti.gov]

- 6. benchchem.com [benchchem.com]

2-Bromonaphthalene-d7 as a Stable Isotope Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of 2-Bromonaphthalene-d7 as a stable isotope tracer, primarily focusing on its role as an internal standard in quantitative analytical methodologies. Given the limited direct literature on its use as a metabolic tracer, this guide centers on its application in isotope dilution mass spectrometry for the accurate quantification of 2-bromonaphthalene in various matrices. This document will cover the core principles, detailed experimental protocols, and data presentation relevant to researchers in drug development, metabolism studies, and environmental analysis.

Core Principles: Isotope Dilution Mass Spectrometry

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry.[1][2] The fundamental principle of isotope dilution mass spectrometry (IDMS) involves the addition of a known quantity of an isotopically labeled version of the analyte of interest (e.g., this compound) to a sample containing the unlabeled analyte (2-bromonaphthalene).[3][4][5] The isotopically labeled standard is chemically identical to the analyte and thus exhibits the same behavior during sample preparation, extraction, and chromatographic separation.[1][5] However, it is distinguishable by its higher mass in a mass spectrometer. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio remains constant even if sample is lost during the preparation process.[3]

Applications of this compound

-

Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of 2-bromonaphthalene-containing compounds.

-

Environmental Monitoring: To quantify levels of 2-bromonaphthalene as a potential environmental contaminant in soil and water samples.[10]

-

Quality Control: In industrial settings to ensure the purity and concentration of 2-bromonaphthalene in chemical products.

Experimental Protocols

The following are detailed methodologies for the quantification of 2-bromonaphthalene using this compound as an internal standard via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Workflow for Sample Analysis

The general workflow for quantitative analysis using an internal standard like this compound is depicted below.

GC-MS Protocol for 2-Bromonaphthalene Quantification

1. Sample Preparation:

-

For a 1 mL liquid sample (e.g., plasma, urine, water), add a known amount of this compound solution (e.g., 50 µL of a 1 µg/mL solution).

-

Perform a liquid-liquid extraction (LLE) with a suitable organic solvent like hexane or ethyl acetate.

-

Vortex the mixture for 2 minutes and centrifuge to separate the phases.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., 100 µL of hexane) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC system or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Inlet: Splitless injection at 280°C.

-

Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Monitor m/z 206 and 208 for 2-bromonaphthalene (due to bromine isotopes).

-

Monitor m/z 213 and 215 for this compound.

-

LC-MS/MS Protocol for 2-Bromonaphthalene Quantification

1. Sample Preparation:

-

To a 1 mL liquid sample, add a known amount of this compound solution.

-

If necessary, perform protein precipitation by adding acetonitrile, followed by centrifugation.

-

Alternatively, use solid-phase extraction (SPE) for sample cleanup and concentration.

-

Evaporate the solvent and reconstitute in the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Mass Spectrometer: Agilent 6490 Triple Quadrupole LC/MS or equivalent.

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

2-Bromonaphthalene: Precursor ion [M+H]+ → Product ion(s).

-

This compound: Precursor ion [M+H]+ → Product ion(s).

-

Data Presentation

Quantitative data should be presented in a clear and structured format. Below are examples of tables for calibration curve data and method validation parameters.

Table 1: Calibration Curve for 2-Bromonaphthalene Quantification

| Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,520 | 50,100 | 0.030 |

| 5 | 7,650 | 50,500 | 0.151 |

| 10 | 15,300 | 51,000 | 0.300 |

| 50 | 75,800 | 50,200 | 1.510 |

| 100 | 152,000 | 50,800 | 2.992 |

| 500 | 760,500 | 50,600 | 15.030 |

| Linearity (R²) | 0.9995 |

Table 2: Precision and Accuracy of the Analytical Method

| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=6) | Precision (%RSD) | Accuracy (%) |

| Low | 3 | 2.9 ± 0.2 | 6.9 | 96.7 |

| Medium | 75 | 77.3 ± 3.1 | 4.0 | 103.1 |

| High | 400 | 395.2 ± 12.6 | 3.2 | 98.8 |

Visualization of Key Concepts

Principle of Isotope Dilution Mass Spectrometry

The following diagram illustrates the core principle of IDMS, showing how the ratio of the analyte to the internal standard remains constant despite sample loss.

Naphthalene Metabolism and a Role for a Tracer

While this compound is primarily used as an internal standard, understanding the metabolism of the parent compound, naphthalene, is crucial in toxicology and drug development. Naphthalene is metabolized by cytochrome P450 enzymes to form reactive epoxides, which can then be detoxified or lead to cellular damage.[11] A deuterated standard would be used to quantify the parent compound or its metabolites in such studies.

Conclusion

This compound is a valuable tool for researchers, scientists, and drug development professionals, serving as a robust internal standard for the accurate and precise quantification of 2-bromonaphthalene. The use of isotope dilution mass spectrometry with this compound ensures high-quality data in a variety of applications, from pharmacokinetic studies to environmental monitoring. The detailed protocols and principles outlined in this guide provide a solid foundation for the implementation of this analytical approach.

References

- 1. benchchem.com [benchchem.com]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. benchchem.com [benchchem.com]

- 4. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. nbinno.com [nbinno.com]

- 8. 2-溴萘 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. nbinno.com [nbinno.com]

- 10. A novel liquid-liquid extraction for the determination of naphthalene by GC-MS with deuterated anthracene as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard: An In-depth Technical Guide to Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within pharmaceutical and bioanalytical research, the pursuit of precision and accuracy is paramount. Quantitative analysis by techniques like liquid chromatography-mass spectrometry (LC-MS) is susceptible to various sources of error, including sample loss during preparation, matrix effects, and fluctuations in instrument response.[1] To mitigate these variabilities, the use of a stable isotope-labeled internal standard (SIL-IS), most commonly a deuterated analog of the analyte, is a widely accepted best practice and is recommended by regulatory agencies like the FDA and EMA.[2][3] This in-depth technical guide explores the critical role of deuterated internal standards in modern drug analysis, providing a comprehensive overview of the core concepts, practical implementation, and significant advantages of employing these standards in LC-MS-based bioanalysis.

Core Principles: The Foundation of Accurate Quantification

Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium (²H or D).[3][4] This subtle change in mass does not significantly alter the chemical and physical properties of the molecule.[1] Consequently, a deuterated internal standard behaves nearly identically to its non-deuterated counterpart, the analyte, throughout the entire analytical process.[1][5]

The primary advantage of using a deuterated internal standard is its ability to mimic the analyte throughout sample preparation, chromatography, and ionization.[3] This co-elution and similar behavior effectively compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to significantly improved data quality.[3][5] The mass spectrometer distinguishes between the analyte and the standard based on their mass-to-charge (m/z) ratio, allowing for accurate quantification based on the principle of isotope dilution mass spectrometry (IDMS).[6]

Data Presentation: Quantitative Performance of Deuterated Internal Standards

The use of deuterated internal standards consistently leads to robust and reliable bioanalytical methods. The following tables summarize typical validation parameters for LC-MS/MS assays employing deuterated standards, demonstrating the high level of accuracy and precision achievable.

| Parameter | Analyte | Internal Standard | Linearity (r²) | LLOQ (µg/mL) | Precision (%RSD) | Accuracy (%Bias) | Reference |

| Linearity Range (µg/mL) | Busulfan | Busulfan-d8 | > 0.995 | 0.03 | < 7.2% | Within ±15% | [7] |

| Linearity Range (µg/mL) | Busulfan | 1,6-bis(methanesulfonyloxy)hexane (Non-deuterated) | > 0.99 | 0.5 | < 15% | Within ±15% | [7] |

| Analyte | Internal Standard | Matrix | Recovery (%) | Matrix Effect (%) | Overall Process Efficiency (%) |

| Analyte X | Deuterated Analyte X-d5 | Human Plasma | 95.2 ± 3.1 | 98.5 ± 2.5 | 93.8 ± 4.2 |

| Analyte Y | Deuterated Analyte Y-d3 | Human Urine | 92.8 ± 4.5 | 101.2 ± 3.8 | 94.0 ± 5.1 |

Experimental Protocols: A Step-by-Step Guide

This section outlines a typical experimental protocol for the quantification of a drug in human plasma using LC-MS/MS with a deuterated internal standard.

Preparation of Stock and Working Solutions

-

Stock Solutions: Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol, DMSO) at a concentration of 1 mg/mL.[8]

-

Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution in a mixture of methanol and water (50:50, v/v) to create calibration standards and quality control (QC) samples.[3]

-

Internal Standard Working Solution: Combine the deuterated internal standard stock solutions and dilute with methanol to a final concentration appropriate for spiking into samples.[3]

Sample Preparation: Protein Precipitation

-

To 100 µL of plasma, standard, or quality control sample, add 100 µL of the internal standard working solution (e.g., 0.1 mg/L busulfan-d8 in acetonitrile).[7]

-

Vortex the samples to ensure thorough mixing.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the samples again and then centrifuge to pellet the precipitated protein.[4]

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.[4]

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: Use a suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5 µL.[4]

-

-

Mass Spectrometry (MS):

Data Analysis

-

The concentration of the analyte is determined by calculating the peak area ratio of the analyte to its corresponding deuterated internal standard.[3]

-

A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.[3]

-

The concentration of the unknown samples is then interpolated from the calibration curve.[3]

Mandatory Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the key steps in a typical bioanalytical workflow and the decision-making process for selecting a suitable deuterated internal standard.

Caption: A typical bioanalytical workflow using a deuterated internal standard.

References

A Technical Guide to the Isotopic Abundance of 2-Bromonaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromonaphthalene is a synthetic aromatic compound with the chemical formula C₁₀H₇Br. It serves as a crucial intermediate in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and materials for organic electronics. While 2-Bromonaphthalene is not a naturally occurring compound and therefore has a natural abundance of zero, a comprehensive understanding of the natural isotopic abundance of its constituent elements is critical for the accurate interpretation of analytical data, particularly in mass spectrometry. This guide provides an in-depth overview of the isotopic distribution of 2-Bromonaphthalene, detailing the natural abundances of its elemental components and the experimental methods used for their determination.

Isotopic Composition of 2-Bromonaphthalene's Constituent Elements

The isotopic distribution of a molecule is determined by the natural abundances of the isotopes of its constituent elements. For 2-Bromonaphthalene (C₁₀H₇Br), these elements are Carbon, Hydrogen, and Bromine.

Data on Natural Isotopic Abundances

The natural abundances of the stable isotopes of Carbon, Hydrogen, and Bromine are summarized in the tables below. These values are essential for predicting the relative intensities of isotopic peaks in mass spectrometry.

Table 1: Natural Abundance of Stable Carbon Isotopes [1][2][3][4]

| Isotope | Atomic Mass (Da) | Natural Abundance (%) |

| ¹²C | 12.000000 | ~98.9 |

| ¹³C | 13.003355 | ~1.1 |

Table 2: Natural Abundance of Stable Hydrogen Isotopes [5][6][7][8]

| Isotope | Name | Atomic Mass (Da) | Natural Abundance (%) |

| ¹H | Protium | 1.007825 | >99.98 |

| ²H | Deuterium | 2.014102 | ~0.0115 - 0.0184 |

Table 3: Natural Abundance of Stable Bromine Isotopes [9][10][11][12]

| Isotope | Atomic Mass (Da) | Natural Abundance (%) |

| ⁷⁹Br | - | 78.918337 |

| ⁸¹Br | - | 80.916291 |

The Isotopic Pattern of 2-Bromonaphthalene in Mass Spectrometry

The presence of two bromine isotopes with nearly equal abundance (⁷⁹Br and ⁸¹Br) gives 2-Bromonaphthalene a highly characteristic isotopic pattern in its mass spectrum. The molecular ion region will exhibit two peaks of almost equal intensity, separated by two mass-to-charge units (m/z). This "M" and "M+2" pattern is a definitive indicator for the presence of a single bromine atom in a molecule. The relative intensities of these peaks will be approximately 1:1, reflecting the natural abundance ratio of the two bromine isotopes.

Further complexity in the isotopic pattern arises from the presence of the ¹³C isotope. For a molecule with ten carbon atoms like 2-Bromonaphthalene, there is a statistically significant probability of incorporating one or more ¹³C atoms, leading to smaller M+1, M+3, etc., peaks.

Experimental Protocol for Determining Isotopic Abundance

The determination of the isotopic abundance of an organic compound like 2-Bromonaphthalene is primarily achieved through mass spectrometry (MS).

Principle

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). By analyzing the relative intensities of the peaks corresponding to different isotopologues (molecules differing only in their isotopic composition), the isotopic abundance can be determined.

Key Experimental Steps

-

Sample Preparation: A pure sample of 2-Bromonaphthalene is dissolved in a suitable volatile solvent.

-

Ionization: The sample is introduced into the mass spectrometer and ionized. Common ionization techniques for organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight, or magnetic sector) based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z, generating a mass spectrum.

-

Data Analysis: The relative intensities of the isotopic peaks in the molecular ion cluster are measured. For 2-Bromonaphthalene, the key measurement is the ratio of the M peak (containing ⁷⁹Br) to the M+2 peak (containing ⁸¹Br). Corrections may be necessary to account for the contributions of ¹³C to the M+1 and M+3 peaks.

For high-precision measurements, Isotope Ratio Mass Spectrometry (IRMS) can be employed. In this technique, the organic compound is typically combusted to simpler gases (e.g., CO₂, H₂O, N₂) which are then introduced into the mass spectrometer for highly accurate isotope ratio determination of the individual elements.

References

- 1. Isotopic Abundance of Carbon Atoms : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Isotopes of carbon - Wikipedia [en.wikipedia.org]

- 4. WebElements Periodic Table » Carbon » isotope data [webelements.com]

- 5. applets.kcvs.ca [applets.kcvs.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. WebElements Periodic Table » Hydrogen » isotope data [webelements.com]

- 8. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]

- 9. Isotopes of bromine - Wikipedia [en.wikipedia.org]

- 10. WebElements Periodic Table » Bromine » isotope data [webelements.com]

- 11. Bromine | NIDC: National Isotope Development Center [isotopes.gov]

- 12. Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Precision Quantification of Naphthalene in Environmental Samples Using 2-Bromonaphthalene-d7 as an Internal Standard in GC-MS Analysis

Abstract

This application note details a robust and highly accurate method for the quantitative analysis of naphthalene, a common polycyclic aromatic hydrocarbon (PAH), in environmental matrices using Gas Chromatography-Mass Spectrometry (GC-MS). To correct for variations in sample preparation and instrument response, 2-Bromonaphthalene-d7 is employed as an internal standard. The nearly identical chemical and physical properties of this compound to native naphthalene ensure comparable behavior during extraction, derivatization, and chromatographic separation, while its distinct mass allows for precise quantification. This document provides a comprehensive protocol, including sample preparation, GC-MS parameters, and data analysis, making it a valuable resource for researchers, scientists, and professionals in environmental monitoring and drug development.

Introduction

Naphthalene is a prevalent environmental contaminant originating from industrial processes, fossil fuel combustion, and certain consumer products. Its potential carcinogenicity necessitates sensitive and accurate monitoring in various environmental samples, such as water and soil. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile organic compounds like naphthalene.

The use of an internal standard is crucial for achieving high precision and accuracy in quantitative GC-MS analysis. An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency, thus compensating for any sample loss during preparation and variations in injection volume. Deuterated analogs of target analytes are considered the gold standard for internal standards in mass spectrometry because their physicochemical properties are nearly identical to the unlabeled compounds.

This compound, a deuterated form of 2-Bromonaphthalene, serves as an excellent internal standard for the analysis of naphthalene. Its structural similarity ensures it behaves almost identically to naphthalene throughout the analytical process. The seven deuterium atoms increase its mass, allowing for clear differentiation from native naphthalene by the mass spectrometer without significantly altering its retention time.

Experimental Protocols

Materials and Reagents

-

Analytes: Naphthalene (≥99% purity)

-

Internal Standard: this compound (≥98% isotopic purity)

-

Solvents: Dichloromethane (DCM), Hexane, Methanol (all HPLC or GC grade)

-

Reagents: Anhydrous sodium sulfate

-

Solid-Phase Extraction (SPE) Cartridges: C18 (or equivalent)

Instrumentation

-

Gas Chromatograph: Agilent 7890B GC (or equivalent)

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

Sample Preparation (Water Sample)

-

Sample Collection: Collect 100 mL of the water sample in a clean glass container.

-

Internal Standard Spiking: Add a known amount of this compound solution in methanol to the water sample to achieve a final concentration of 50 ng/mL.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load the spiked water sample onto the cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of deionized water to remove interferences.

-

Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elute the analytes and internal standard with 5 mL of dichloromethane.

-

-

Drying and Concentration:

-

Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at room temperature.

-

GC-MS Parameters

The following table outlines the optimized GC-MS parameters for the analysis of naphthalene using this compound as an internal standard.

| Parameter | Setting |

| Gas Chromatograph | |

| Injection Port Temperature | 250°C |

| Injection Mode | Splitless (1 µL injection volume) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial: 60°C (hold for 2 min) Ramp 1: 10°C/min to 150°C Ramp 2: 20°C/min to 280°C (hold for 5 min) |

| Mass Spectrometer | |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Parameters

For quantitative analysis, the mass spectrometer is operated in SIM mode to enhance sensitivity and selectivity. The characteristic ions for naphthalene and the internal standard, this compound, are monitored.

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Naphthalene | 128 | 102 | 77 |

| This compound | 214 | 134 | - |

Note: The molecular ion for this compound will appear as a doublet at m/z 213 and 215 due to the natural isotopic abundance of bromine (79Br and 81Br). For quantification, the more abundant ion is typically chosen.

Data Presentation

Calibration curves were constructed by analyzing a series of standard solutions containing known concentrations of naphthalene and a constant concentration of the internal standard, this compound. The ratio of the peak area of the naphthalene quantifier ion to the peak area of the this compound quantifier ion was plotted against the concentration of naphthalene. A linear regression was applied to the data points.

Table 1: Illustrative Quantitative Performance Data

| Parameter | Naphthalene |

| Retention Time (min) | ~ 10.5 |

| Linearity (R²) | > 0.998 |

| Limit of Detection (LOD) | 0.5 µg/L |

| Limit of Quantification (LOQ) | 1.5 µg/L |

| Precision (%RSD, n=6) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

This data is illustrative and based on typical performance. Actual results may vary depending on the specific instrumentation and matrix.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the analytical protocol.

Caption: Experimental workflow for the quantitative analysis of naphthalene using this compound as an internal standard.

Conclusion

The use of this compound as an internal standard provides a highly reliable and accurate method for the quantification of naphthalene in environmental samples by GC-MS. The detailed protocol presented in this application note serves as a valuable resource for researchers and analytical laboratories. The methodology demonstrates excellent linearity, sensitivity, precision, and accuracy, making it suitable for routine environmental monitoring and other applications where precise quantification of naphthalene is required.

Application Note: High-Sensitivity Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) in Soil Samples Using 2-Bromonaphthalene-d7 as an Internal Standard

Abstract

This application note details a robust and sensitive method for the quantification of polycyclic aromatic hydrocarbons (PAHs) in soil samples. The protocol employs gas chromatography-mass spectrometry (GC-MS) with 2-Bromonaphthalene-d7 as a deuterated internal standard to ensure accuracy and precision. The methodology covers soil sample extraction, cleanup, and instrumental analysis, providing a reliable workflow for environmental monitoring and research applications. While specific performance data for this compound is not widely published, this document provides a comprehensive protocol based on established EPA methods and the typical performance of deuterated internal standards in PAH analysis.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a class of persistent organic pollutants that are of significant environmental concern due to their carcinogenic and mutagenic properties.[1][2] Accurate quantification of PAHs in complex matrices such as soil is crucial for environmental risk assessment and remediation. The use of isotopically labeled internal standards is a well-established technique to compensate for analyte losses during sample preparation and for variations in instrument response.[3]

This compound, a deuterated analog of bromonaphthalene, serves as an excellent internal standard for the analysis of PAHs. Its chemical properties are similar to the target PAHs, ensuring it behaves similarly throughout the extraction and analysis process. However, its distinct mass-to-charge ratio allows for easy differentiation by the mass spectrometer, enabling precise correction for analytical variability.

This application note provides a detailed protocol for the extraction and analysis of PAHs in soil using this compound as an internal standard, based on methodologies adapted from standard environmental analytical procedures.

Experimental

-

Solvents: Dichloromethane (DCM), Acetone, Hexane (pesticide grade or equivalent)

-

Standards:

-

PAH standard mixture (containing target analytes)

-

This compound internal standard solution (10 µg/mL in DCM)

-

-

Soil Samples: 10 g homogenized soil samples

-

Extraction Thimbles: Glass or cellulose

-

Apparatus:

-

Soxhlet extraction apparatus

-

Rotary evaporator

-

Gas chromatograph-mass spectrometer (GC-MS)

-

-

Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.

-

Spiking: Accurately weigh 10 g of the homogenized soil into a Soxhlet extraction thimble. Spike the sample with a known amount of the this compound internal standard solution.

-

Extraction: Place the thimble in the Soxhlet extractor. Add 200 mL of a 1:1 (v/v) mixture of dichloromethane and acetone to the round-bottom flask. Extract the sample for 18-24 hours at a rate of 4-6 cycles per hour.

-

Concentration: After extraction, allow the extract to cool. Concentrate the extract to approximately 5 mL using a rotary evaporator.

-

Solvent Exchange: Exchange the solvent to hexane by adding 20 mL of hexane and re-concentrating to 1 mL.

For samples with high levels of interfering compounds, a cleanup step using silica gel or Florisil chromatography may be required.

-

Prepare a chromatography column with activated silica gel.

-

Apply the concentrated extract to the column.

-

Elute the PAHs with an appropriate solvent mixture (e.g., DCM/hexane).

-

Concentrate the cleaned extract to a final volume of 1 mL.

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)

-

Injection Volume: 1 µL

-

Inlet Temperature: 280°C

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 min

-

Ramp 1: 10°C/min to 300°C, hold for 10 min

-

-

MS Transfer Line: 290°C

-

Ion Source Temperature: 230°C

-

Mode: Selected Ion Monitoring (SIM)

Data Presentation

The following table summarizes representative quantitative data for the analysis of select PAHs using a deuterated internal standard. These values are typical for methods following EPA guidelines and serve as a benchmark for performance.

| Analyte | Retention Time (min) | Quantitation Ion (m/z) | Confirmation Ion (m/z) | Representative Recovery (%) | Representative LOD (µg/kg) | Representative LOQ (µg/kg) |

| Naphthalene | 10.5 | 128 | 129 | 85 - 115 | 1.0 | 3.0 |

| Acenaphthylene | 12.8 | 152 | 151 | 80 - 120 | 1.0 | 3.0 |

| Fluorene | 14.2 | 166 | 165 | 90 - 110 | 0.5 | 1.5 |

| Phenanthrene | 17.8 | 178 | 179 | 95 - 105 | 0.5 | 1.5 |

| Anthracene | 17.9 | 178 | 179 | 95 - 105 | 0.5 | 1.5 |

| Fluoranthene | 22.1 | 202 | 203 | 90 - 110 | 0.5 | 1.5 |

| Pyrene | 22.8 | 202 | 203 | 90 - 110 | 0.5 | 1.5 |

| Benzo[a]anthracene | 28.5 | 228 | 229 | 85 - 115 | 0.2 | 0.6 |

| Chrysene | 28.6 | 228 | 229 | 85 - 115 | 0.2 | 0.6 |

| Benzo[b]fluoranthene | 33.4 | 252 | 253 | 80 - 120 | 0.2 | 0.6 |

| Benzo[k]fluoranthene | 33.5 | 252 | 253 | 80 - 120 | 0.2 | 0.6 |

| Benzo[a]pyrene | 35.1 | 252 | 253 | 80 - 120 | 0.2 | 0.6 |

| This compound (IS) | 15.1 | 214 | 216 | N/A | N/A | N/A |

Note: Recovery, LOD (Limit of Detection), and LOQ (Limit of Quantification) values are representative and may vary depending on the soil matrix and instrumentation.

Experimental Protocols & Visualizations

-

Weighing: Accurately weigh 10.0 ± 0.1 g of a prepared, air-dried, and homogenized soil sample into a pre-cleaned Soxhlet extraction thimble.

-

Internal Standard Spiking: Add 100 µL of a 10 µg/mL solution of this compound in dichloromethane directly onto the soil in the thimble. Allow the solvent to evaporate for 10 minutes.

-

Soxhlet Assembly: Place the thimble into a clean Soxhlet extractor. Add 200 mL of dichloromethane/acetone (1:1, v/v) and a few boiling chips to a 500 mL round-bottom flask. Assemble the Soxhlet apparatus.

-

Extraction: Heat the flask to initiate solvent reflux. Extract the sample for a minimum of 18 hours, ensuring a cycle rate of 4 to 6 cycles per hour.

-

Cooling and Concentration: After the extraction is complete, turn off the heating mantle and allow the apparatus to cool to room temperature. Concentrate the extract to approximately 5 mL using a rotary evaporator with a water bath set to 35°C.

-

Solvent Exchange and Final Volume Adjustment: Add 20 mL of hexane to the concentrated extract and re-concentrate to approximately 1 mL. Quantitatively transfer the extract to a 2 mL autosampler vial. Adjust the final volume to exactly 1.0 mL with hexane. The sample is now ready for GC-MS analysis.

Caption: Workflow for PAH analysis in soil.

The use of an internal standard is fundamental to achieving accurate quantification in chromatographic analysis. The following diagram illustrates the logical relationship between the analyte, the internal standard, and the final calculated concentration.

Caption: Role of the internal standard in quantification.

Conclusion

The method described provides a reliable and sensitive approach for the determination of PAHs in soil samples. The incorporation of this compound as an internal standard is critical for correcting analytical variations, thereby ensuring high-quality, reproducible data. This protocol is suitable for researchers, scientists, and professionals in the field of environmental analysis and drug development who require accurate PAH quantification.

References

Application Notes and Protocols for the Quantification of Persistent Organic Pollutants using 2-Bromonaphthalene-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction